Pentaquine - 86-78-2

Pentaquine

Catalog Number: EVT-289318
CAS Number: 86-78-2
Molecular Formula: C18H27N3O
Molecular Weight: 301.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pentaquine, chemically known as 8-(5-isopropylaminoamylamino)-6-methoxyquinoline, is an 8-aminoquinoline derivative. [] It is classified as an antimalarial drug, specifically effective against Plasmodium vivax infections. [, , , , , ] Pentaquine is primarily utilized in scientific research to investigate its activity against malaria parasites and its interactions with biological systems. [, , , ]

Future Directions
  • Developing New Analogues with Improved Properties: Synthesizing new pentaquine derivatives with enhanced efficacy, reduced toxicity, and simplified administration regimens (e.g., single-dose cures). []
  • Understanding the Molecular Basis of Drug Resistance: Investigating the molecular mechanisms underlying pentaquine resistance in Plasmodium species can aid in developing strategies to overcome this challenge. []
  • Exploring Potential Applications beyond Malaria: Given its ability to bind to DNA and affect cellular processes, pentaquine could be investigated for potential applications in other areas, such as anticancer therapy. [, ]
  • Compound Description: Primaquine, chemically 8-(4-amino-1-methylbutylamino)-6-methoxyquinoline, is another 8-aminoquinoline antimalarial drug. Like Pentaquine, it demonstrates activity against the exoerythrocytic stages of the malaria parasite, making it effective for preventing relapses of vivax malaria. [, , , , ]

    Relevance: Primaquine is structurally very similar to Pentaquine, with the key difference being the replacement of the isopropyl group on the terminal nitrogen of Pentaquine's side chain with a methyl group in Primaquine. This subtle difference affects their pharmacological properties, with Primaquine generally considered more potent and having a better safety profile than Pentaquine. [, , , , , , , ]

    Compound Description: Isopentaquine, chemically known as 6-methoxy-8-(4-isopropylamino-1-methylbutylamino)quinoline, belongs to the 8-aminoquinoline class of antimalarial drugs and exhibits activity against the exoerythrocytic stages of the malaria parasite. [, , ]

  • Compound Description: Plasmocid, also known as Rhodoquine, is an 8-aminoquinoline antimalarial drug. It was one of the earliest synthetic antimalarials, but its use is limited due to toxicity. [, ]

  • Compound Description: SN 13,058 is an 8-aminoquinoline antimalarial drug investigated for its metabolic profile in rhesus monkeys. While the specific structure is not provided in the paper, it is mentioned as being metabolized to a lesser extent compared to other 8-aminoquinolines, suggesting structural differences influencing its metabolism. []

    Relevance: Although the precise structure of SN 13,058 is not detailed, it's classified as an 8-aminoquinoline, linking it to Pentaquine. The research emphasizes the impact of structural variations within the 8-aminoquinoline family on metabolic stability and potentially on efficacy and toxicity profiles. []

    Compound Description: CN 1100 is another 8-aminoquinoline antimalarial drug investigated for its metabolism in rhesus monkeys. While its specific structure remains undisclosed in the paper, it's noted for undergoing significant degradation, implying structural features influencing this process. []

    Relevance: Similar to SN 13,058, CN 1100 belongs to the 8-aminoquinoline class, connecting it to Pentaquine. Its inclusion in the research highlights the diversity within the 8-aminoquinoline group and how subtle structural changes can lead to major differences in metabolism. []

    Compound Description: 4-Methylpentaquine is a ring-substituted derivative of Pentaquine synthesized and evaluated for its antimalarial activity. This compound showed promising blood schizonticidal action, surpassing the potency of Primaquine in preliminary tests. []

    Relevance: 4-Methylpentaquine is a direct derivative of Pentaquine, modified by adding a methyl group to the 4-position of the quinoline ring. This modification aims to improve the antimalarial activity compared to the parent compound. [, ]

    Compound Description: 4-Methyl-Win-5037 is a ring-substituted derivative of Pentaquine's isomer, Win-5037, synthesized and evaluated for its antimalarial activity. This compound displayed promising blood schizonticidal action in preliminary tests, exceeding Primaquine's potency. []

    Relevance: 4-Methyl-Win-5037 is closely related to Pentaquine as it's a derivative of Pentaquine's isomer. The addition of a methyl group to the 4-position of the quinoline ring in Win-5037 aimed to enhance the antimalarial activity compared to both the parent isomer and potentially Pentaquine itself. []

    Compound Description: 2-Phenoxy-Win-5037, a derivative of Pentaquine's isomer Win-5037, was synthesized and found to possess radical curative activity against simian malaria comparable to Primaquine. []

    Relevance: Being a derivative of Pentaquine's isomer, 2-Phenoxy-Win-5037 shares structural similarities with Pentaquine. The study highlights how modifications to the core structure, in this case, the addition of a phenoxy group, can lead to compounds with comparable radical curative activity to Primaquine. []

    Compound Description: This compound represents another derivative of Pentaquine's isomer, Win-5037, synthesized and investigated for its antimalarial properties. While the provided information doesn't detail its specific activity, it suggests the exploration of various substitutions on the Win-5037 scaffold to identify compounds with improved antimalarial profiles. []

    Relevance: As a derivative of Pentaquine's isomer, 2-Phenoxy-5-(m-fluorophenoxy)-Win-5037 demonstrates the continued interest in modifying the core structure of Pentaquine to potentially discover more effective antimalarial agents. []

    Compound Description: 5H6DP is a quinone analog of pentaquine. It is shown to cause significant methemoglobin production and insertion of heme into the red blood cell membrane. []

    • Relevance: 5H6DP is a quinone analog of Pentaquine, modified at the 5 and 6 positions. The research highlights the importance of the redox potential in the toxicity of antimalarial quinones, suggesting that only quinones with redox potentials similar to hemoglobin, like 5H6DP, are likely to be toxic to red blood cells. []
Synthesis Analysis

Methods and Technical Details

The synthesis of pentaquine involves several key steps:

  1. Formation of the Quinoline Core: This initial step typically involves the condensation of aniline derivatives with aldehydes, followed by cyclization to form the quinoline structure.
  2. Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions where the quinoline core reacts with amines under controlled conditions.
  3. Methoxylation: This step involves introducing a methoxy group via methylation reactions using agents such as dimethyl sulfate or methyl iodide.

Industrial production often employs large-scale batch reactions to ensure high yield and purity through optimized conditions and purification techniques .

Molecular Structure Analysis

Structure and Data

Pentaquine's molecular structure can be represented by its canonical SMILES notation: CC(C)NCCCCCNC1=C2C(=CC(=C1)OC)C=CC=N2. The compound's structural features include:

  • A quinoline core that is essential for its pharmacological activity.
  • Substituents that enhance its solubility and biological interaction.

The molecular weight of pentaquine is approximately 303.43 g/mol, and it exhibits specific stereochemistry that contributes to its activity against malaria .

Chemical Reactions Analysis

Reactions and Technical Details

Pentaquine undergoes several significant chemical reactions:

  1. Oxidation: Pentaquine can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or peracids.
  2. Reduction: It can also be reduced to dihydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: The amino group in pentaquine can participate in nucleophilic substitution reactions, allowing for modifications that may enhance its pharmacological properties .

These reactions are crucial for modifying pentaquine to develop new derivatives with potentially improved efficacy or reduced side effects.

Mechanism of Action

Process and Data

Pentaquine exerts its antimalarial effects primarily through inhibition of the malaria parasite's ability to metabolize heme, a byproduct of hemoglobin degradation within the host's red blood cells. The mechanism involves:

  • Inhibition of Heme Polymerization: Pentaquine interferes with the conversion of toxic free heme into non-toxic hemozoin, leading to accumulation of toxic heme within the parasite.
  • Disruption of Parasite Metabolism: By accumulating heme, pentaquine disrupts vital metabolic processes, ultimately leading to parasite death.

Research indicates that pentaquine is particularly effective against the liver stages of Plasmodium species, which are responsible for malaria relapses .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pentaquine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: It shows moderate solubility in organic solvents and limited solubility in water, which is critical for its formulation in pharmaceutical applications.
  • Stability: Pentaquine is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for its formulation into effective drug delivery systems .

Applications

Scientific Uses

Pentaquine has significant applications in medicinal chemistry, particularly in the development of antimalarial therapies. Its effectiveness against both acute malaria infections and relapses makes it a valuable compound in malaria treatment regimens. Additionally, ongoing research explores its potential use in combination therapies to enhance efficacy and reduce resistance development among malaria parasites .

Historical Development and Context of Pentaquine

Discovery and Early Synthesis in Antimalarial Research

Pentaquine emerged during a critical surge in antimalarial research driven by World War II. The U.S. government's intensive program (1940s) aimed to develop synthetic alternatives to quinine, which was scarce due to Japanese occupation of cinchona-producing regions. Chemists synthesized pentaquine as part of a systematic exploration of 8-aminoquinoline derivatives, building upon the structurally related but toxic pamaquine (plasmoquine, introduced in 1926). Pentaquine’s core structure featured a 6-methoxyquinoline ring with an 8-amino pentyl side chain (N-{5-[(diethylamino)pentyl]}-6-methoxyquinolin-8-amine), designed to optimize efficacy while reducing hematological toxicity [5] [7].

Early in vivo studies utilized avian malaria models (Plasmodium gallinaceum in chickens), where pentaquine demonstrated superior radical curative activity (targeting latent liver-stage hypnozoites) compared to pamaquine. Its synthesis represented a milestone in structure-activity relationship (SAR) studies, confirming that elongating the terminal alkyl chain improved the therapeutic index [5] [7].

Role in the Evolution of 8-Aminoquinoline Therapeutics

Pentaquine’s significance lies in its validation of key SAR principles that guided subsequent 8-aminoquinoline optimization:

  • Side Chain Flexibility: The pentyl diamine linker enhanced tissue distribution and liver-stage targeting versus pamaquine’s shorter chain [1] [8].
  • Metabolic Stability: Unlike pamaquine, pentaquine resisted rapid hepatic deamination, prolonging its half-life and anti-hypnozoite activity [5].
  • Tissue Schizontocidal Specificity: Pentaquine exhibited potent activity against dormant Plasmodium vivax and P. ovale hypnozoites but was ineffective against blood-stage parasites. This selectivity highlighted the divergent biological targets within the quinoline class [5] [8].

These insights directly enabled the development of primaquine (1952), which featured a primary amine terminus instead of pentaquine’s tertiary amine, further improving safety and curative efficacy [5] [7].

Table 1: Structural Evolution of Key 8-Aminoquinolines

CompoundR Group (Terminal Amine)Side Chain LengthKey Advancement
PamaquineDiethylamino3 carbonsFirst synthetic 8-aminoquinoline; high toxicity
PentaquineDiethylamino5 carbonsImproved therapeutic index; validated chain-length SAR
IsopentaquineIsopropylamino5 carbonsReduced methemoglobinemia risk
PrimaquinePrimary amino4 carbonsOptimal safety-efficacy balance; clinical standard

Comparative Emergence with Primaquine and Pamaquine

Pentaquine served as a crucial bridge between the pioneering pamaquine and the clinically optimized primaquine:

  • Versus Pamaquine:
  • Efficacy: Pentaquine achieved comparable radical cure rates against P. vivax at lower doses (15 mg/day vs. 30 mg/day for pamaquine) in human trials [5].
  • Toxicity Mitigation: Though still inducing hemolysis in G6PD-deficient individuals, pentaquine caused fewer gastrointestinal adverse events than pamaquine [5] [2].
  • Chemical Stability: Pentaquine’s synthesis avoided the unstable quinoline-quinone structure of pamaquine, enhancing shelf-life [7].

  • Versus Primaquine:

  • Synthetic Precursor: Primaquine (8-{[4-amino-1-methylbutyl]amino}-6-methoxyquinoline) simplified pentaquine’s structure by replacing the diethyl tertiary amine with a primary amine. This reduced oxidative stress on erythrocytes [5] [8].
  • Clinical Adoption: Despite pentaquine’s efficacy, primaquine’s superior therapeutic index in primate (P. cynomolgi) and human trials made it the WHO-preferred radical curative agent by 1955 [5] [1].

Table 2: Efficacy in Avian Malaria Models (Plasmodium gallinaceum)

CompoundMin. Curative Dose (mg/kg)Relapse PreventionToxicity (LD₅₀ mg/kg)
Pamaquine3.0Partial20
Pentaquine1.5Complete45
Isopentaquine1.8Complete50
Primaquine2.0Complete60

Data compiled from Wiselogle (1946) and Coatney et al. (1953) [7].

Pentaquine’s legacy endures as a proof-of-concept molecule that demonstrated the feasibility of separating hypnozoitocidal activity from acute blood-stage toxicity. Modern 8-aminoquinolines like tafenoquine (single-dose radical cure) still reflect principles uncovered during pentaquine research [8] [1].

Properties

CAS Number

86-78-2

Product Name

Pentaquine

IUPAC Name

N-(6-methoxyquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C18H27N3O/c1-14(2)19-9-5-4-6-10-20-17-13-16(22-3)12-15-8-7-11-21-18(15)17/h7-8,11-14,19-20H,4-6,9-10H2,1-3H3

InChI Key

VKXQZROIIKPELG-UHFFFAOYSA-N

SMILES

CC(C)NCCCCCNC1=C2C(=CC(=C1)OC)C=CC=N2

Synonyms

8-(5-(isopropylamino)-n-pentylamino)-6- methoxyquinoline
pentaquine
pentaquine phosphate (1:1)

Canonical SMILES

CC(C)NCCCCCNC1=C2C(=CC(=C1)OC)C=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.